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molecular formula C8H7ClF2O B8716942 2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol

2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol

Cat. No. B8716942
M. Wt: 192.59 g/mol
InChI Key: SIZURLYQNGDOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328071B2

Procedure details

1.00 g (4.26 mmol) (3-chloro-phenyl)-difluoro-acetic acid ethyl ester (prepared according to the procedure described in WO 2006/122788) were dissolved in 100 ml of methanol and treated in an ice bath with 120 mg (0.75 mmol) of sodium borohydride. After stirring overnight the mixture was evaporated and the residue was purified by silica gel chromatography (DCM/methanol 98:2) to give 700 mg of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[CH:9]=1)([F:7])[F:6])C.[BH4-].[Na+]>CO>[Cl:14][C:10]1[CH:9]=[C:8]([C:5]([F:6])([F:7])[CH2:4][OH:3])[CH:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(C(F)(F)C1=CC(=CC=C1)Cl)=O
Step Two
Name
Quantity
120 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (DCM/methanol 98:2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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